
(E)-N-(2-hydroxy-3-methoxy-2-methylpropyl)-3-(4-(methylthio)phenyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-N-(2-hydroxy-3-methoxy-2-methylpropyl)-3-(4-(methylthio)phenyl)acrylamide, also known as HMA, is a compound that has garnered significant attention in scientific research. HMA is a potent inhibitor of tubulin polymerization, and it has been shown to have anticancer and antifungal properties.
科学的研究の応用
Controlled Polymerization
Acrylamide derivatives are widely used in controlled polymerization processes. For instance, the RAFT polymerization of N-isopropylacrylamide, a thermoresponsive polymer, has been extensively researched for drug delivery applications. This process involves using a suitable RAFT chain transfer agent (CTA) and initiating species, demonstrating characteristics of a controlled/"living" polymerization (Convertine et al., 2004).
Corrosion Inhibition
Synthetic acrylamide derivatives have been studied for their potential as corrosion inhibitors. Research on compounds such as 2-cyano-N-(4-hydroxyphenyl)-3-(4-methoxyphenyl)acrylamide shows effectiveness in inhibiting copper corrosion in nitric acid solutions, indicating their utility in protective coatings and materials preservation (Abu-Rayyan et al., 2022).
Drug Delivery Systems
Acrylamide derivatives are key in developing drug delivery systems. The synthesis of polymers with acrylamide containing amino acid moieties via RAFT polymerization has been explored, which has implications for controlled drug release and targeted therapy (Mori et al., 2005).
Photoresponsive Materials
The creation of photoresponsive materials using acrylamide derivatives has been investigated. Polymers derived from N-isopropylacrylamide and azobenzene-containing acrylamides demonstrate reversible changes in hydrophilicity upon exposure to UV and visible light, which could have applications in smart coatings and responsive surfaces (Akiyama & Tamaoki, 2004).
Hydrogel Development
The use of acrylamide derivatives in hydrogel development is significant for biomedical applications. Research on hydrogels with thermosensitive N-(isopropyl)acrylamide derivatives has shown potential in controlled drug release, wound healing, and tissue engineering applications (Gasztych et al., 2019).
Cell Mechanobiology
Acrylamide-based materials like polyacrylamide are utilized in cell mechanobiology research. These materials can be activated for protein patterning, allowing for precise control over cell behavior and interactions, which is crucial for understanding cellular mechanics and developing new medical treatments (Poellmann & Wagoner Johnson, 2013).
特性
IUPAC Name |
(E)-N-(2-hydroxy-3-methoxy-2-methylpropyl)-3-(4-methylsulfanylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3S/c1-15(18,11-19-2)10-16-14(17)9-6-12-4-7-13(20-3)8-5-12/h4-9,18H,10-11H2,1-3H3,(H,16,17)/b9-6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZLZWMGVENVFHL-RMKNXTFCSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C=CC1=CC=C(C=C1)SC)(COC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(CNC(=O)/C=C/C1=CC=C(C=C1)SC)(COC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl {[6-(2-furoylamino)-2-phenylquinolin-4-yl]oxy}acetate](/img/structure/B2649764.png)
![2-[(1-naphthylmethyl)thio]-4,5-dihydro-1H-imidazole hydrochloride](/img/structure/B2649765.png)

![4-[Methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]quinazoline-7-carboxylic acid](/img/structure/B2649767.png)
![4-benzhydryl-N-[4-(trifluoromethoxy)phenyl]piperazine-1-carbothioamide](/img/structure/B2649768.png)

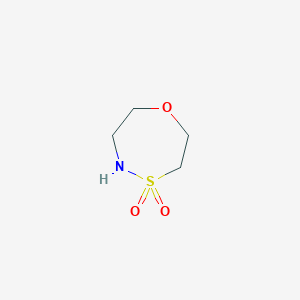
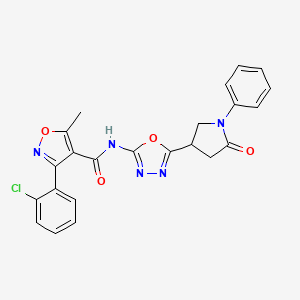
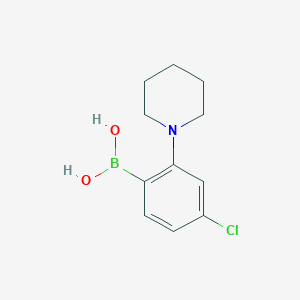

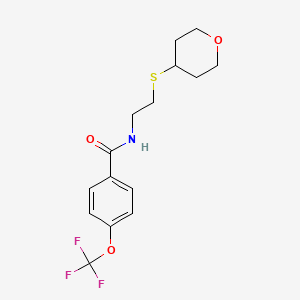
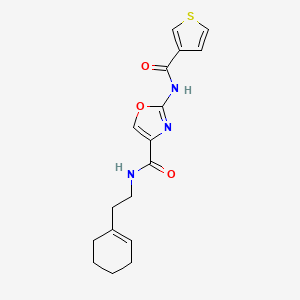
![(E)-N-[(3,5-Diethyl-1,2-oxazol-4-yl)methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2649786.png)
